2-Chloro-4-methoxyphenylhydrazine

Description

BenchChem offers high-quality 2-Chloro-4-methoxyphenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methoxyphenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

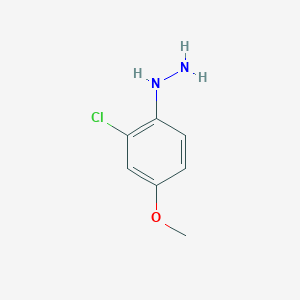

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPRDFGZMHHMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile & Safety Guide: 2-Chloro-4-methoxyphenylhydrazine

Part 1: Executive Technical Summary

2-Chloro-4-methoxyphenylhydrazine (often supplied as the hydrochloride salt, CAS: 2109805-82-3 ) is a specialized heterocyclic building block. Unlike generic phenylhydrazines, the specific substitution pattern—a chlorine atom at the ortho position and a methoxy group at the para position relative to the hydrazine moiety—imparts unique electronic and steric properties. These features are critical for controlling regioselectivity in the synthesis of indoles (via Fischer cyclization) and pyrazoles , both of which are privileged scaffolds in kinase inhibitors and agrochemicals.

This guide moves beyond standard SDS data, integrating field-proven handling protocols with mechanistic insights to ensure both safety and experimental success.

Chemical Specifications

| Property | Specification |

| Chemical Name | 2-Chloro-4-methoxyphenylhydrazine (typically HCl salt) |

| CAS Number | 2109805-82-3 (HCl salt) |

| Molecular Formula | C₇H₉ClN₂O (Free base) / C₇H₁₀Cl₂N₂O (HCl salt) |

| Molecular Weight | 172.61 g/mol (Free base) / 209.07 g/mol (HCl salt) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |

| Stability | Hygroscopic; sensitive to oxidation (air) and light |

Part 2: Hazard Profiling & Toxicology (The "Why")

Expert Insight: The safety profile of this compound is dominated by the hydrazine functional group . Hydrazines are potent nucleophiles and reducing agents, making them biologically reactive. They can form covalent bonds with DNA (alkylation) and proteins, leading to their classification as potential genotoxins and sensitizers.

GHS Classification & Mechanistic Hazards

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4. The hydrazine moiety interferes with pyridoxal phosphate (Vitamin B6) dependent enzymes, potentially causing neurological effects upon high exposure.

-

Skin Sensitization: Category 1. Hydrazines are notorious haptens; they react with skin proteins to form immunogenic complexes, leading to allergic contact dermatitis.

-

Carcinogenicity (Suspected): While specific data for this derivative may be limited, it should be handled with the same rigor as parent phenylhydrazine (a known carcinogen) due to the "Precautionary Principle" in chemical safety.

-

Environmental: Toxic to aquatic life with long-lasting effects (due to the chlorinated ring stability).

Stability & Decomposition

The free base is unstable and prone to air oxidation, turning dark brown/purple (formation of diazenes/azo compounds). The hydrochloride salt is significantly more stable but will liberate HCl gas if heated or exposed to moisture, posing an inhalation hazard.

Part 3: Operational Handling Protocol (The "How")

Trustworthiness: This protocol is designed as a self-validating system . If a step fails (e.g., color check), the user knows immediately not to proceed.

Phase 1: Pre-Experimental Validation

Before weighing or reacting, perform the "Visual Integrity Check" :

-

Color: The solid should be off-white or pale beige.

-

Fail State: Dark brown or purple coloration indicates significant oxidation. Do not use. Impurities will act as radical scavengers, killing metal-catalyzed cross-couplings or lowering yields in Fischer syntheses.

-

-

Texture: Free-flowing powder.

-

Fail State: Clumping or "wet" appearance indicates moisture absorption (hydrolysis of the HCl salt). Recrystallize from Ethanol/Et₂O before use.

-

Phase 2: Safe Weighing & Transfer

-

Engineering Control: All handling must occur inside a Class II Fume Hood .

-

PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and safety glasses. A P3/N95 dust mask is required if weighing outside a hood (not recommended).

-

Static Control: Use anti-static weighing boats. Hydrazine salts can be electrostatically charged and "jump," creating contamination risks.

Phase 3: Reaction Quenching & Waste

-

Never mix hydrazine waste with oxidizing agents (e.g., bleach, peroxides) or strong acids indiscriminately. This can generate toxic chloramines or explosive azides.

-

Decontamination: Wipe surfaces with a 5% ascorbic acid or sodium thiosulfate solution to reduce any trace hydrazine residues before cleaning with soap and water.

Part 4: Synthesis Applications & Regiochemistry[4][5]

Expertise: The 2-Chloro-4-methoxy substitution pattern is not arbitrary. In the Fischer Indole Synthesis, the ortho-chloro group blocks one side of the ring, forcing cyclization to occur at the specific open ortho position. This eliminates the formation of regioisomeric mixtures often seen with meta-substituted phenylhydrazines.

Key Workflows

-

Fischer Indole Synthesis: Reaction with ketones/aldehydes to form 7-chloro-5-methoxyindoles.

-

Pyrazole Synthesis: Condensation with 1,3-diketones to form 1-arylpyrazoles.[1]

Visualization: Synthesis & Safety Logic

The following diagram illustrates the chemical pathways and the critical safety decision points.

Caption: Operational workflow for 2-Chloro-4-methoxyphenylhydrazine, detailing the critical quality control step (Visual Check) prior to divergent synthesis pathways for Indoles and Pyrazoles.

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use solvents (ethanol/DMSO). | Solvents increase skin permeability, driving the hydrazine deeper into the dermis. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). | Hydrazines can cause respiratory irritation and systemic hypoxia. |

| Spill (Solid) | Dampen with water (to prevent dust), scoop into a sealable container. | Preventing dust formation minimizes inhalation risk. |

| Spill (Solution) | Absorb with vermiculite. Treat with dilute bleach (sodium hypochlorite) cautiously in a fume hood. | Oxidation converts hydrazine to nitrogen gas (N₂), but can be exothermic. |

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Phenylhydrazine Derivatives and Toxicity. Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[2] Fischer Indole Synthesis: Mechanism and Regioselectivity. Retrieved from [Link]

Sources

2-Chloro-4-methoxyphenylhydrazine solubility in organic solvents

Technical Guide: Solubility Profile & Process Chemistry of 2-Chloro-4-methoxyphenylhydrazine

Executive Summary 2-Chloro-4-methoxyphenylhydrazine (CAS: 19690-59-6 for free base; often supplied as HCl salt, CAS: 2109805-82-3) is a critical building block in the synthesis of bioactive heterocycles, particularly indoles via the Fischer Indole Synthesis and pyrazoles.[1] Its solubility behavior is binary and pH-dependent: it exists as a water-soluble, polar hydrochloride salt or a lipophilic, organic-soluble free base.[1] Understanding this duality is the single most important factor in optimizing reaction yields and purification workflows.

This guide provides an in-depth analysis of its solubility landscape, offering researchers a decision-making framework for solvent selection during synthesis, extraction, and purification.[1]

Physicochemical Identity & Properties[2][3][4][5][6]

The solubility of this compound is dictated by its protonation state.[1] The hydrazine moiety (

| Property | Hydrochloride Salt (Stable Form) | Free Base (Reactive Form) |

| CAS Number | 2109805-82-3 | 19690-59-6 |

| Physical State | Solid (White to pinkish/grey crystals) | Low-melting solid or viscous oil (Red/Brown) |

| Primary Interaction | Ionic / Hydrogen Bonding | Dipole-Dipole / Van der Waals |

| LogP (Predicted) | < 0 (Hydrophilic) | ~2.06 (Lipophilic) |

| pKa (Hydrazine) | ~5.0 - 5.5 (Protonated form) | - |

Solubility Landscape

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard isolation protocols for phenylhydrazines.

Solubility Profile Table

| Solvent Class | Specific Solvent | HCl Salt Solubility | Free Base Solubility | Operational Context |

| Polar Protic | Water | Moderate/High (Acidic pH) | Insoluble (Basic pH) | Aqueous workup; Salt formation.[1] |

| Methanol / Ethanol | High | High | Common reaction media (Fischer Indole).[1] | |

| Acetic Acid | High | High | Standard solvent for cyclization reactions.[1] | |

| Polar Aprotic | DMSO / DMF | High | High | Used for nucleophilic substitutions; difficult to remove.[1] |

| Acetonitrile | Moderate | High | General synthesis solvent.[1] | |

| Chlorinated | Dichloromethane (DCM) | Low/Insoluble | High | Critical: Used to extract Free Base from water.[1] |

| Chloroform | Low/Insoluble | High | Alternative extraction solvent.[1] | |

| Esters/Ethers | Ethyl Acetate | Low | High | Preferred extraction solvent (greener than DCM).[1] |

| THF | Low | High | Reaction solvent.[1] | |

| Hydrocarbons | Toluene | Insoluble | Moderate/High | Used for azeotropic drying or high-temp cyclization.[1] |

| Hexanes / Heptane | Insoluble | Low/Moderate | Used to precipitate the pure Free Base or wash the Salt.[1] |

Critical Insight: The HCl salt is insoluble in non-polar organic solvents (DCM, Toluene, Hexanes).[1] To solubilize the compound in these media, you must perform a "Free Base Liberation" (see Protocol 2).[1]

Experimental Methodologies

Protocol 1: Quantitative Solubility Determination

Use this protocol to determine the exact solubility limit (

-

Preparation: Weigh approx. 100 mg of 2-Chloro-4-methoxyphenylhydrazine (HCl or Base) into a 4 mL vial.

-

Solvent Addition: Add the target solvent in 100

L increments at 25°C. -

Equilibration: Vortex for 1 minute after each addition. Sonicate if necessary to break up aggregates.[1]

-

Visual Inspection:

-

Quantification (Gravimetric):

Figure 1: Step-by-step workflow for gravimetric solubility determination.[1]

Protocol 2: Free Base Liberation & Solvent Switching

Essential for transferring the compound from an aqueous/storage environment into an organic reaction medium (e.g., DCM or Toluene).

Reagents:

-

1N NaOH (or Saturated

for milder conditions)[1] -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

Brine (Saturated NaCl)[1]

Step-by-Step:

-

Dissolution: Suspend the HCl salt in Water (approx. 10 mL/g). It may not fully dissolve initially.[1]

-

Neutralization: Slowly add 1N NaOH with stirring until pH

9-10. The solid will likely change texture (oil out) or color (darken slightly) as the free base forms.[1] -

Extraction: Add an equal volume of DCM or EtOAc.[1] Shake vigorously. The organic layer (bottom for DCM, top for EtOAc) will extract the lipophilic free base.[1]

-

Separation: Collect the organic layer.[1] Repeat extraction 2x.

-

Drying: Dry combined organics over Anhydrous

. Filter and concentrate.

Figure 2: Logic flow for converting the storage salt form into the reactive free base.

Application Context: Fischer Indole Synthesis

In the Fischer Indole Synthesis, the choice of solvent is coupled with the catalyst choice.[1][4]

-

Protic Conditions (Standard):

-

Aprotic/Lewis Acid Conditions:

Safety & Stability

-

Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers.[1] Always handle in a fume hood.[1]

-

Stability: The free base is unstable to oxidation (air).[1] It will darken from yellow/red to brown/black rapidly.[1]

References

-

ChemicalBook. (2023).[1] (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride Properties and Synthesis. Retrieved from [1]

-

ChemScene. (2024).[1] (2-Chloro-4-methoxyphenyl)hydrazine hydrochloride Product Information. Retrieved from [1][2][5]

-

Sigma-Aldrich. (n.d.).[1][3] Safety Data Sheet for Methoxyphenylhydrazine Hydrochloride derivatives.[1] Retrieved from [1]

-

BenchChem. (2025).[1][4] Technical Guide: Solubility Profile of Hydrazine Derivatives. Retrieved from [1]

-

Patil, et al. (2025).[1][6] Synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.[1][6] Asian Journal of Chemistry, 37(7), 1707-1712.[1][6] Retrieved from

Sources

An In-depth Technical Guide to 2-Chloro-4-methoxyphenylhydrazine Hydrochloride: Synthesis, Applications, and Procurement

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Chloro-4-methoxyphenylhydrazine hydrochloride, with the CAS number 2109805-82-3, is a substituted phenylhydrazine derivative that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, most notably indoles.[1] Its unique structural features—a chlorinated and methoxy-substituted aromatic ring coupled with a reactive hydrazine moiety—make it a valuable reagent for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of its synthesis, key applications, analytical characterization, safety and handling protocols, and a survey of suppliers and pricing.

The strategic placement of the chloro and methoxy groups on the phenyl ring can be leveraged to influence the regioselectivity of cyclization reactions and to introduce specific functionalities into the target molecules. This level of control is paramount in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-methoxyphenylhydrazine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 2109805-82-3 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | [1] |

| Molecular Weight | 209.07 g/mol | [1] |

| Purity | ≥98% | [1] |

| Synonyms | 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride | [1] |

| SMILES | Cl.NNC1=C(Cl)C=C(OC)C=C1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of 2-Chloro-4-methoxyphenylhydrazine Hydrochloride

The synthesis of substituted phenylhydrazines like 2-Chloro-4-methoxyphenylhydrazine hydrochloride is a well-established process in organic chemistry, typically involving a two-step sequence starting from the corresponding aniline derivative.

Step 1: Diazotization of 2-Chloro-4-methoxyaniline

The synthesis commences with the diazotization of 2-Chloro-4-methoxyaniline (CAS 29242-84-0).[2] This reaction is typically carried out at low temperatures (0-5°C) using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to generate the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction of the Diazonium Salt

The freshly prepared diazonium salt is then reduced to the desired hydrazine derivative. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The use of a strong reducing agent is necessary to convert the diazonium group to a hydrazine. The final product, 2-Chloro-4-methoxyphenylhydrazine hydrochloride, precipitates from the reaction mixture and can be isolated by filtration.

Caption: Synthesis of 2-Chloro-4-methoxyphenylhydrazine hydrochloride.

Core Application: The Fischer Indole Synthesis

The primary application of 2-Chloro-4-methoxyphenylhydrazine hydrochloride in drug discovery and development is its use as a key precursor in the Fischer indole synthesis.[3] This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3]

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities. The substituents on the phenylhydrazine starting material, in this case, the chloro and methoxy groups, become incorporated into the final indole product, providing a direct route to specifically functionalized indoles.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The initial step is the condensation of 2-Chloro-4-methoxyphenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the final aromatic indole ring.[3]

It is important to note that the presence of substituents on the phenylhydrazine can sometimes lead to the formation of regioisomers or unexpected side products. For instance, studies on methoxy-substituted phenylhydrazones have shown that under certain acidic conditions, the methoxy group can be displaced by a chlorine atom from the hydrochloride salt, leading to a chlorinated indole.[4]

Caption: Experimental workflow for the Fischer indole synthesis.

Analytical Characterization

Ensuring the purity and identity of 2-Chloro-4-methoxyphenylhydrazine hydrochloride is critical for its successful application in synthesis. A combination of analytical techniques is typically employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating it from any starting materials or side products. A reverse-phase HPLC method would be suitable for this purpose.

Safety and Handling

Substituted phenylhydrazines should be handled with care due to their potential toxicity.[6] It is essential to consult the Safety Data Sheet (SDS) for the specific compound before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Suppliers and Pricing

2-Chloro-4-methoxyphenylhydrazine hydrochloride (CAS 2109805-82-3) is available from specialized chemical suppliers. The following table provides a summary of a known supplier. Pricing is often not listed and requires a direct inquiry.

| Supplier | Product Number | Purity | Available Quantities |

| ChemScene | CS-0473938 | ≥98% | Inquiry |

For researchers requiring different isomers or related compounds, a wider range of suppliers is available. For example, 4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7) is available from suppliers like Chem-Impex and Fisher Scientific, with prices for a 25g quantity in the range of $140.[8][9]

Conclusion

2-Chloro-4-methoxyphenylhydrazine hydrochloride is a valuable and versatile building block for organic synthesis, particularly for the construction of functionalized indole derivatives via the Fischer indole synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in drug discovery and development. This guide provides a foundational understanding of these key aspects to aid researchers in their synthetic endeavors.

References

-

Wikipedia. (2024, February 22). Fischer indole synthesis. Retrieved from [Link]

-

Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(5), 633-641. Retrieved from [Link]

-

Al-Azzawi, A. M., & Al-Razzak, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2498. Retrieved from [Link]

-

Sdfine. (n.d.). Chemwatch MSDS 2572 - Phenylhydrazine. Retrieved from [Link]

-

Carl ROTH. (2024, September 18). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.

-

PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

- Al-Juboori, A. M. (2017). Synthesis of Some New Hydrazones from Quinazolinone Moiety. Journal of Global Pharma Technology, 8(10), 1-10.

-

Lastovyak, I. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 136-144. Retrieved from [Link]

-

Organic Chemistry Data. (2026, February 22). Reduction and Oxidation :: Reductions with Hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN106045864A - Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method.

-

Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. International Journal of Organic Chemistry, 2(3), 241-248. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Chem-Impex International, Inc. 4-Methoxyphenylhydrazine hydrochloride | | Fisher Scientific [fishersci.com]

Methodological & Application

Application Note: Synthesis and Isolation of 2-Chloro-4-methoxyphenylhydrazine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0

Executive Summary

Arylhydrazines are indispensable building blocks in pharmaceutical and agrochemical development, serving as primary precursors for Fischer indole syntheses, pyrazoles, and various heterocyclic scaffolds. The synthesis of 2-chloro-4-methoxyphenylhydrazine hydrochloride from 2-chloro-4-methoxyaniline is achieved via a robust, two-step diazotization-reduction sequence. This application note provides a field-proven, self-validating protocol designed to maximize yield and purity while mitigating the inherent instability of diazonium intermediates[1].

Mechanistic Causality & Process Design (E-E-A-T)

To ensure high fidelity in execution, it is critical to understand the causality behind the reaction conditions:

-

Diazotization Dynamics: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt[1]. The presence of the electron-donating methoxy group on the aromatic ring can destabilize the diazonium ion relative to unsubstituted aniline. Therefore, strict thermal control (0–5 °C) is mandatory to prevent premature dediazoniation, which would result in the formation of 2-chloro-4-methoxyphenol.

-

Choice of Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl is utilized as the reducing agent[2]. While sodium sulfite or dithionite are viable industrial alternatives, SnCl₂ is preferred for laboratory-scale synthesis due to its superior robustness, rapid reaction kinetics, and prevention of over-reduction (cleavage of the N–N bond)[3]. The reduction requires two equivalents of Sn(II) per diazonium ion, oxidizing Sn²⁺ to Sn⁴⁺.

-

Order of Addition: The cold diazonium solution must be added dropwise into the SnCl₂ solution[2]. This inverse addition ensures the reducing agent is always in massive excess, preventing the newly formed hydrazine from coupling with unreacted diazonium salt to form highly colored azo-dye impurities.

-

Salt Isolation: Free arylhydrazines are highly susceptible to air oxidation, rapidly darkening upon exposure to oxygen. Isolating the product as the hydrochloride salt ensures long-term bench stability and facilitates purification via simple filtration[3].

Process Workflow Visualization

Workflow for the synthesis of 2-chloro-4-methoxyphenylhydrazine hydrochloride.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry (100 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role | Safety / Hazard |

| 2-Chloro-4-methoxyaniline | 157.60 | 1.00 | 15.76 g | Starting Material | Toxic, Irritant |

| Hydrochloric Acid (37%) | 36.46 | Excess | 30 mL + 40 mL | Acidic Medium | Corrosive |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 7.25 g | Diazotizing Agent | Oxidizer, Toxic |

| Stannous Chloride (SnCl₂·2H₂O) | 225.63 | 2.50 | 56.40 g | Reducing Agent | Corrosive, Irritant |

| Sulfamic Acid | 97.10 | As needed | ~0.50 g | Nitrite Quencher | Irritant |

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Phase 1: Diazotization

-

Preparation of Amine Salt: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, suspend 2-chloro-4-methoxyaniline (15.76 g, 100 mmol) in 30 mL of concentrated HCl and 30 mL of deionized water[3].

-

Cooling: Submerge the flask in an ice-salt bath and cool the suspension to 0 °C. The amine hydrochloride salt may precipitate as a thick slurry.

-

Nitrite Addition: Dissolve NaNO₂ (7.25 g, 105 mmol) in 20 mL of cold deionized water. Add this solution dropwise via the dropping funnel over 30–45 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C to prevent diazonium decomposition[1][2].

-

Validation (Starch-Iodide Test): After the addition is complete, stir for 30 minutes at 0 °C. Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black coloration confirms the presence of excess nitrous acid (indicating complete consumption of the amine).

-

Quenching: If the starch-iodide test is positive, add solid sulfamic acid in small portions (approx. 0.5 g total) until the starch-iodide test becomes negative. This prevents residual nitrite from oxidizing the hydrazine product.

Phase 2: Reduction

-

Preparation of Reductant: In a separate 500 mL wide-mouth Erlenmeyer flask or beaker, dissolve SnCl₂·2H₂O (56.40 g, 250 mmol) in 40 mL of concentrated HCl[2]. Cool this solution to 0 °C in an ice bath.

-

Diazonium Transfer: Transfer the cold diazonium salt solution into a dropping funnel.

-

Reduction Reaction: Add the diazonium solution dropwise into the vigorously stirred SnCl₂ solution[2]. Maintain the internal temperature below 10 °C during the addition. A thick precipitate will begin to form as the hydrazine hydrochloride crystallizes.

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir and warm to room temperature for 2 hours[2].

Phase 3: Isolation and Purification

-

Filtration: Collect the precipitated 2-chloro-4-methoxyphenylhydrazine hydrochloride via vacuum filtration using a Büchner funnel[2].

-

Washing (Self-Validating Purity):

-

Wash the filter cake with 20 mL of ice-cold concentrated HCl. Causality: SnCl₄ (the oxidized byproduct) is highly soluble in concentrated HCl, whereas the hydrazine hydrochloride is practically insoluble due to the common-ion effect.

-

Wash the cake with 50 mL of cold diethyl ether to remove any non-polar organic impurities and residual moisture[2].

-

-

Drying: Dry the solid thoroughly under high vacuum at room temperature for 12 hours.

-

Expected Yield: 16.0 – 18.5 g (76% – 88%). The product should appear as an off-white to pale pink crystalline solid.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

| Observation | Chemical Cause | Corrective Action / Prevention |

| Dark red/brown reaction mixture | Azo-coupling of diazonium with hydrazine, or air oxidation. | Ensure diazonium is added to the SnCl₂, not vice versa. Maintain strict T < 5 °C during diazotization. |

| Negative starch-iodide test during Step 1 | Insufficient NaNO₂; incomplete diazotization. | Add additional NaNO₂ solution in 1 mL increments until a persistent positive test is achieved. |

| Low isolated yield (< 50%) | Product solubility in aqueous phase; insufficient common-ion effect. | Ensure the reaction mixture is highly acidic (conc. HCl) before filtration. Do not wash with water. |

| High tin residue in final product | Incomplete removal of SnCl₄ byproduct. | Ensure the first wash of the filter cake utilizes concentrated, cold HCl. |

References

-

Benchchem - 2-Chloro-4-nitroanisole | 4920-79-0 (Details conversion to 2-chloro-4-methoxyaniline and diazotization parameters). Available at:[1]

-

Benchchem - (3,4-Difluorophenyl)hydrazine | High-Purity Reagent (Outlines the general synthesis of phenylhydrazines via SnCl2 reduction). Available at:[2]

-

Benchchem - 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 (Technical guide for diazotization, SnCl2 reduction, and HCl salt isolation). Available at:[3]

-

IMIST.ma - Bendazac Molecular: Origine, History, Uses, Interactions, and Theoretical Modelisation Study (Cites Vogel's methodology for the reductive cleavage of diazonium salts using SnCl2). Available at:

Sources

Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 2-Chloro-4-methoxyaniline

Introduction: The Strategic Importance of Diazonium Intermediates

The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, converting a relatively inert amino group into a highly versatile and reactive diazonium salt.[1][2][3] First reported by Peter Griess in 1858, this reaction unlocks a vast landscape of chemical possibilities, enabling the introduction of a wide array of functional groups onto an aromatic ring that are often difficult to install directly.[3][4] Diazonium salts, with the general formula Ar-N₂⁺X⁻, are critical intermediates in the industrial production of dyes and pigments and serve as pivotal precursors in the synthesis of pharmaceuticals and fine chemicals.[1][3][5][6][7]

This guide provides a detailed protocol for the diazotization of 2-chloro-4-methoxyaniline. The resulting 2-chloro-4-methoxybenzenediazonium salt is a valuable building block, particularly in the synthesis of complex azo dyes, where the electronic properties of the chloro and methoxy substituents can be leveraged to tune the color and performance of the final product.[8][9] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and, most critically, the stringent safety measures required for handling these energetic intermediates.

Reaction Principle and Mechanism

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂).[2] Due to its instability, nitrous acid is almost universally generated in situ through the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][10]

The mechanism proceeds through several key steps:

-

Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3][11]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[3]

-

Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps occur, culminating in the elimination of a water molecule to yield the resonance-stabilized arenediazonium ion.[3][11]

A critical parameter for the success of this reaction is temperature. Aromatic diazonium salts are thermally unstable and can decompose, often violently, if not maintained at low temperatures, typically between 0 and 5 °C.[4][12][13][14] This low temperature suppresses the decomposition pathway where the diazonium group is lost as nitrogen gas (N₂).[12]

Caption: Experimental workflow for the diazotization of 2-chloro-4-methoxyaniline.

Field Insights and Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Amine hydrochloride does not fully dissolve after nitrite addition | Insufficient acid; poor quality starting amine. | Add a small amount of additional cold, concentrated HCl. If the issue persists, the starting material may be impure. |

| Brown fumes observed above the reaction mixture | Temperature is too high, causing decomposition of nitrous acid and the diazonium salt. | Immediately stop the addition of sodium nitrite. Ensure the cooling bath is effective. Proceed with extreme caution. |

| Reaction solution darkens significantly | Decomposition of the diazonium salt, possibly due to temperature or contaminants. | The yield of the subsequent reaction will likely be compromised. Ensure the solution is used immediately. |

| Incomplete reaction (positive starch-iodide test for amine) | Insufficient sodium nitrite or reaction time. | Stir for a longer period at 0-5 °C. A slight excess of nitrite can be added, but this may require quenching later. |

Applications in Synthesis

The freshly prepared 2-chloro-4-methoxybenzenediazonium chloride solution is a potent electrophile, ready for a variety of synthetic transformations:

-

Azo Coupling: Its primary use is in reacting with electron-rich aromatic compounds (such as phenols, naphthols, or anilines) to form highly colored azo compounds, which are the basis of many synthetic dyes. [6][9]* Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with -Cl, -Br, or -CN, respectively. [4]* Replacement by Hydroxyl Group: Simply warming the aqueous diazonium salt solution will cause it to decompose to nitrogen gas and the corresponding phenol, 2-chloro-4-methoxyphenol. [4]

References

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

-

Malmedy, F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

-

SATHEE. (n.d.). Chemistry Diazotization Reaction. SATHEE. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor. [Link]

-

Zhu, C., et al. (2017). Recent applications of arene diazonium salts in organic synthesis. RSC Publishing. [Link]

-

Prajapati, A. K., et al. (2018). Room temperature diazotization and coupling reaction using DES- Ethanol system. The Royal Society of Chemistry. [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. BYJU'S. [Link]

-

NEET coaching. (2025). Diazonium Salts | Reactions, Properties, Advantages & Uses. NEET coaching. [Link]

-

Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

-

Scribd. (2021). Applications and Reactions of Diazonium Salts. Scribd. [Link]

-

CK-12 Foundation. (2026). Diazonium Salts. CK-12 Foundation. [Link]

-

Unacademy. (2020). DIAZONIUM SALTS. Unacademy. [Link]

-

Organic Syntheses. (n.d.). (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

BYJU'S. (2019). Diazotization Reaction Mechanism. BYJU'S. [Link]

-

The Organic Chemistry Tutor. (2025). organic chemistry - Diazotization Mechanism. YouTube. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 14. researchgate.net [researchgate.net]

reduction of diazonium salts with tin(II) chloride SnCl2

Application Note: Chemoselective Synthesis of Aryl Hydrazines via Stannous Chloride Reduction

Executive Summary

This application note details the protocol for the reduction of aryl diazonium salts to aryl hydrazines using tin(II) chloride (

Reaction Mechanism & Theory

The transformation proceeds through a four-electron reduction. The stannous ion (

General Equation:

Mechanistic Insight: The reaction likely proceeds via single electron transfer (SET) mechanisms where the diazonium cation is reduced to a diazenyl radical, which is rapidly further reduced to the hydrazine. The high acidity of the reaction medium (concentrated HCl) is crucial:

-

Stabilization: It stabilizes the diazonium intermediate against dediazoniation (loss of

). -

Solubility: It maintains the solubility of the tin salts.

-

Protonation: It ensures the product precipitates as the hydrazine hydrochloride salt, protecting the nucleophilic hydrazine from side reactions (e.g., formation of diazoaminobenzenes).

Figure 1: Reaction Pathway and Mechanism

Caption: Figure 1. Stepwise transformation from aniline to hydrazine.[1] Note the critical temperature dependence to avoid nitrogen loss.

Method Selection: Why SnCl2?

Choosing the correct reducing agent is vital for yield and purity.

| Feature | Stannous Chloride ( | Sodium Sulfite ( | Zinc / Acetic Acid |

| pH Conditions | Strongly Acidic (HCl) | Basic to Neutral | Acidic (Weak) |

| Reaction Time | Fast (< 1 hour) | Slow (Multi-step hydrolysis) | Moderate |

| Selectivity | High (Preserves esters/amides) | Moderate | Low (Can reduce other groups) |

| Scale | Best for Lab/Gram scale | Best for Industrial/Kg scale | Variable |

| By-products | Tin salts (Easy removal) | Sulfonates (Hard to separate) | Zinc salts |

| Cost | Moderate | Low | Low |

Expert Insight: Use

Experimental Protocol

Target Synthesis: Phenylhydrazine Hydrochloride (Standard Benchmark) Scale: 50 mmol

Reagents & Equipment

-

Aniline (4.65 g, 50 mmol)

-

Hydrochloric acid (conc. 37%, ~50 mL total)

-

Sodium Nitrite (

, 3.6 g, 52 mmol) -

Tin(II) Chloride Dihydrate (

, 25 g, ~110 mmol) -

Ice/Salt bath (-5°C capacity)

-

Mechanical stirrer (Magnetic stirring often fails due to thick precipitates)

Step-by-Step Procedure

1. Diazotization (The "Cold" Phase)

-

Dissolution: In a 250 mL three-neck flask, dissolve 50 mmol of the aniline in 15 mL concentrated HCl and 15 mL water.

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–-5°C .

-

Critical Control Point: If the amine hydrochloride precipitates, ensure it is a fine suspension by vigorous stirring. Large clumps prevent complete diazotization.

-

-

Addition: Dropwise add a solution of

(3.6 g in 8 mL water). Maintain temperature < 5°C. -

Endpoint: The solution should be clear (unless the salt is insoluble). Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid. Wait 10 mins, then destroy excess

with a pinch of urea.

2. Reduction (The "Tin" Phase)

-

Preparation: Dissolve 25 g of

in 15 mL concentrated HCl. Cool this solution to 0°C. -

Mixing: Add the cold

solution to the diazonium mixture in one portion with very vigorous stirring. -

Observation: A transient yellow/orange color may appear (diazo intermediate), followed rapidly by the precipitation of the hydrazine hydrochloride salt.

-

Incubation: Allow the mixture to stand at 0°C for 60 minutes.

3. Isolation & Purification

-

Filtration: Filter the crystalline solid (often a double salt of hydrazine hydrochloride and tin chloride).

-

Free Basing (Optional but recommended for purity):

-

Dissolve the wet cake in minimum water.

-

Add 20% NaOH solution until pH > 12. The free hydrazine oil will separate or organics can be extracted with ether.

-

Dry organic layer (

) and re-precipitate as HCl salt by adding HCl/Ether, OR distill if the hydrazine is stable.

-

Figure 2: Experimental Workflow & Decision Tree

Caption: Figure 2. Decision tree for isolation of hydrazine. Salting out is required if the hydrochloride is water-soluble.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Evolution of Gas ( | Temperature too high (>5°C). | Cool reagents strictly. Add |

| Oiling Out | Product is not crystallizing as HCl salt. | Cool to -10°C; Add saturated NaCl (salting out); Scratch glass to induce nucleation. |

| Low Yield | Incomplete diazotization or oxidation of product. | Ensure starch-iodide positive before reduction. Use fresh |

| Colored Impurities | Azo coupling side reactions.[2][3] | Ensure solution is strongly acidic (pH < 1) to prevent coupling with unreacted amine. |

Safety & Handling (Crucial)

-

Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER let the diazonium intermediate dry out. Always proceed immediately to reduction.

-

Toxicity: Aryl hydrazines are suspected carcinogens and highly toxic by absorption. Wear double nitrile gloves.

-

Tin Waste: Tin residues are heavy metals. Dispose of aqueous waste in designated heavy metal streams, not general organic waste.

References

-

Coleman, G. H. (1941). "Phenylhydrazine".[4][5] Organic Syntheses, Coll.[6] Vol. 1, p. 442.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

- Lazny, R., et al. (2012). "Stannous Chloride Reduction of Diazonium Salts". Synlett, 23(18). (Modern mechanistic review).

-

Sigma-Aldrich. (2023). "Safety Data Sheet: Tin(II) Chloride Dihydrate".

Sources

preparation of pyrazoles from 2-Chloro-4-methoxyphenylhydrazine

Application Note: Regioselective Synthesis of Pyrazoles from 2-Chloro-4-methoxyphenylhydrazine

Context and Chemical Significance

The pyrazole scaffold is a privileged structural motif extensively utilized in the design of novel pharmaceuticals and agrochemicals [1]. Specifically, the incorporation of a 2-chloro-4-methoxyphenyl moiety at the N1 position of the pyrazole ring provides highly desirable stereoelectronic properties. The ortho-chloro substituent induces a steric twist, forcing the aryl ring out of coplanarity with the pyrazole core. This conformational restriction is critical for locking the molecule into a bioactive conformation, allowing it to fit precisely into hydrophobic binding pockets of target proteins, such as fungal enzymes or human kinases [2]. Simultaneously, the para-methoxy group serves as an electron-donating vector, modulating the basicity of the pyrazole nitrogens and improving the overall oxidative metabolic stability of the compound.

Mechanistic Rationale: The Knorr Pyrazole Cyclization

The preparation of these functionalized pyrazoles relies on the classic Knorr pyrazole synthesis, which involves the condensation of 2-chloro-4-methoxyphenylhydrazine with a 1,3-dicarbonyl compound [3]. Because the free hydrazine is prone to spontaneous oxidation, it is typically supplied and utilized as a hydrochloride salt.

Causality of Reaction Steps:

-

Hydrazone Formation: The reaction initiates via the nucleophilic attack of the terminal (primary) nitrogen of the hydrazine onto the most electrophilic carbonyl carbon of the 1,3-diketone. This step requires a mildly acidic environment (e.g., Acetic Acid) to protonate the carbonyl oxygen, thereby enhancing its electrophilicity without fully protonating and deactivating the hydrazine nucleophile.

-

Intramolecular Cyclization: Following hydrazone formation, the secondary nitrogen attacks the remaining carbonyl group. The ortho-chloro group on the arylhydrazine exerts a significant steric penalty during this transition state. Consequently, elevated temperatures (reflux conditions) are necessary to overcome this activation energy barrier and drive the cyclization forward.

-

Dehydration and Aromatization: The cyclic intermediate undergoes rapid dehydration. This step is thermodynamically driven by the formation of the highly stable, aromatic 10-

electron pyrazole system [4].

Workflow for the synthesis of 1-(2-chloro-4-methoxyphenyl)-1H-pyrazoles.

Reaction Optimization and Quantitative Data

To establish a robust and scalable protocol, reaction parameters must be finely tuned to suppress the formation of side products, such as uncyclized hydrazones or oxidized hydrazine dimers. The table below summarizes the quantitative optimization of the reaction using acetylacetone as the model 1,3-diketone.

| Solvent | Catalyst (Equiv) | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |

| Ethanol | None | 78°C (Reflux) | 12 | 75 | 62 |

| Ethanol | AcOH (1.2) | 78°C (Reflux) | 3 | >99 | 94 |

| Methanol | AcOH (1.2) | 65°C (Reflux) | 6 | 90 | 85 |

| Toluene | p-TsOH (0.1) | 110°C (Reflux) | 4 | >99 | 88 |

| THF | AcOH (1.2) | 25°C (RT) | 24 | 55 | 41 |

Optimization Insight: Absolute ethanol combined with 1.2 equivalents of acetic acid provides the optimal balance. Ethanol solubilizes both the polar hydrochloride salt and the organic diketone, while its boiling point (78°C) provides the exact thermal energy required to overcome the steric hindrance of the ortho-chloro group, driving the reaction to completion in 3 hours with a 94% isolated yield.

Protocol: Self-Validating Knorr Cyclization

This protocol details the synthesis of 1-(2-chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.

Materials:

-

2-Chloro-4-methoxyphenylhydrazine hydrochloride (1.0 equiv, 10 mmol, 2.09 g)

-

Acetylacetone (1.1 equiv, 11 mmol, 1.10 g)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (1.2 equiv, 12 mmol, 0.72 g)

Step-by-Step Methodology:

-

Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-4-methoxyphenylhydrazine hydrochloride (2.09 g) in absolute ethanol (20 mL).

-

Self-Validation Check: The suspension will appear as an off-white slurry. Complete dissolution will not occur at this stage, confirming the integrity of the hydrochloride salt.

-

-

Catalyst and Substrate Addition: Add glacial acetic acid (0.72 g) to the flask, followed by the dropwise addition of acetylacetone (1.10 g) over 5 minutes at room temperature.

-

Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of diketone polymerization or the formation of bis-hydrazone adducts.

-

-

Reflux and Cyclization: Attach a reflux condenser and heat the mixture to 80°C using an oil bath.

-

Self-Validation Check: As the internal temperature surpasses ~60°C, the opaque slurry will rapidly transition into a homogenous, pale-yellow solution. This visual clearance confirms the successful formation of the soluble hydrazone intermediate.

-

-

Reaction Monitoring: Stir the solution at reflux for 3 hours. Monitor the reaction progress via TLC (Mobile Phase: Hexanes/Ethyl Acetate 3:1).

-

Self-Validation Check: The starting hydrazine (which streaks near the baseline) will completely disappear. A single, highly UV-active spot (

) will emerge, indicating the formation of the fully conjugated pyrazole product.

-

-

Quenching and Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the resulting oily residue with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO

(2 x 20 mL) to neutralize the acetic acid catalyst.-

Self-Validation Check: Vigorous effervescence (CO

gas evolution) will occur during the NaHCO

-

-

Isolation: Dry the organic layer over anhydrous Na

SO

Mechanistic divergence leading to regioisomeric pyrazole mixtures.

Analytical Benchmarks

Validation of the isolated 1-(2-chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole product should be confirmed via the following spectroscopic benchmarks:

-

LC-MS (ESI+): The expected pseudomolecular ion [M+H]

is m/z = 237.08. The presence of the chlorine atom will be unambiguously confirmed by a characteristic 3:1 isotopic pattern at m/z 237 and 239. -

H NMR (400 MHz, CDCl

References

-

F. Ansari et al., "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, 2023.1

-

W. J. Marshall et al., "Fungicidal mixtures containing pyrazole derivatives," World Intellectual Property Organization, WO 2015/157005 A1, 2015.2

-

L. Schrecker et al., "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow," Reaction Chemistry & Engineering, 2022. 3

-

Organic Chemistry Portal, "Pyrazole Synthesis," Organic-Chemistry.org, 2024. 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

procedure for generating hydrazine hydrochloride salts in situ

Application Note: In Situ Generation of Hydrazine Hydrochloride Salts

Executive Summary

Hydrazine (

This Application Note details the in situ generation of hydrazine hydrochloride salts , a strategy that mitigates safety risks and enhances synthetic reproducibility. By generating the stable salt form immediately prior to use, researchers can bypass the isolation of hazardous intermediates while ensuring precise stoichiometric control.

Introduction: The Case for In Situ Generation

Handling anhydrous hydrazine or hydrazine hydrate presents significant challenges in a medicinal chemistry setting:

-

Safety: Hydrazine is a potent hepatotoxin and known carcinogen (Group 2A). It is hypergolic with oxidizing agents.

-

Stability: The free base is susceptible to air oxidation and decomposition.

-

Stoichiometry: Volatility of the free base makes precise molar equivalents difficult to maintain during heating.

The Solution: Hydrazine mono- (

Chemical Mechanism

The generation of the salt typically proceeds via two primary pathways depending on the starting material:

-

Neutralization: Direct protonation of hydrazine hydrate.

-

Acidolysis: Deprotection of acid-labile carbamates (e.g.,

-Boc hydrazines).

Mechanistic Pathway: Boc-Hydrazine Deprotection

The acid-catalyzed cleavage of the tert-butyl carbamate is the preferred method in drug discovery due to the commercial availability of stable Boc-hydrazines.

Figure 1: Mechanism of acid-mediated Boc-deprotection yielding the hydrazine salt.

Experimental Protocols

Method A: From -Boc Precursors (The "Drug Discovery" Standard)

Best for: Small-scale synthesis, SAR studies, and when using substituted hydrazines (e.g., Methylhydrazine).

Reagents:

- -Boc-Hydrazine derivative (1.0 eq)

-

4.0 M HCl in 1,4-Dioxane (5–10 eq)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

-

Dissolution: Dissolve the

-Boc hydrazine (1.0 mmol) in DCM (2 mL) or Dioxane (2 mL) in a round-bottom flask equipped with a magnetic stir bar. -

Acidification: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (2.5 mL, 10 mmol) dropwise.

-

Note: Gas evolution (Isobutene/CO2) will be observed. Ensure proper venting.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. The Boc-group signals (NMR

1.4 ppm) should disappear.

-

-

Isolation (Optional): If the salt precipitates, filter under nitrogen. If soluble, concentrate in vacuo to yield the solid hydrazine hydrochloride.

-

One-Pot Utilization: For in situ use, remove volatiles (excess HCl/Isobutene) under vacuum, redissolve the residue in the reaction solvent (e.g., Ethanol), and add the electrophile (e.g., diketone) immediately.

Method B: From Hydrazine Hydrate (The "Process Scale" Standard)

Best for: Large-scale synthesis, cost-reduction, and simple hydrazine salts.

Reagents:

-

Hydrazine Hydrate (64% or 80% w/w)

-

Conc. HCl (37% aq) or HCl gas

-

Solvent: Ethanol (EtOH)

Protocol:

-

Preparation: Charge Ethanol (10 volumes) into a reactor and cool to 0–5°C.

-

Addition 1: Add Hydrazine Hydrate (1.0 eq) slowly, maintaining temperature <10°C.

-

Addition 2 (Salt Formation):

-

Crystallization: The hydrochloride salt will typically precipitate from cold ethanol.

-

Usage: The resulting slurry can be used directly in condensation reactions (e.g., Knorr Pyrazole synthesis) without filtration.

Comparative Data Analysis

Table 1: Comparison of Salt Generation Methods

| Feature | Method A (Boc-Deprotection) | Method B (Hydrate Neutralization) |

| Purity Profile | High (>98%); minimal water content | Moderate; contains stoichiometric water |

| Cost | High (due to Boc-precursor) | Low (commodity chemicals) |

| Safety | Excellent (No free hydrazine handling) | Moderate (Requires handling hydrate) |

| Atom Economy | Low (Loss of Boc group) | High |

| Primary Use | Late-stage Drug Discovery / SAR | Process Chemistry / Scale-up |

Application Case Study: Pyrazole Synthesis

The most common application of in situ hydrazine salt generation is the condensation with 1,3-diketones.

Figure 2: Workflow for utilizing in situ generated salts in heterocycle synthesis.

Key Optimization Note: When using the hydrochloride salt, the reaction mixture becomes acidic. For acid-sensitive substrates, buffer the reaction with Sodium Acetate (NaOAc) (1.1 eq) to release the free hydrazine slowly.

Safety & Handling (E-E-A-T)

-

Toxicity: Hydrazine salts are less volatile than the free base but remain toxic. They are suspected carcinogens.[3] All weighing must occur in a chemically resistant isolator or fume hood.

-

Incompatibility: Avoid contact with oxidizing agents (peroxides, permanganates) as this can lead to spontaneous ignition.

-

Waste Disposal: Quench hydrazine residues with dilute hypochlorite (bleach) solution to convert them to nitrogen gas before disposal. Do not acidify the bleach mixture (risk of chlorine gas).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Deprotection (Method A) | Old HCl/Dioxane reagent (absorbed moisture). | Use fresh anhydrous HCl/Dioxane. Verify titer. |

| Gummy/Oily Precipitate | Hygroscopic salt absorbing ambient moisture. | Perform reaction under strict |

| Low Yield in Cyclization | pH too low (HCl salt inhibits nucleophilicity). | Add a weak base (NaOAc or Pyridine) to buffer the system. |

| Regioisomer Mixtures | Asymmetric diketones react non-selectively. | Control temperature (-10°C) during addition; use sterically bulky hydrazine salts. |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5][6][7] Journal of Peptide Research, 58(4), 338-341.[4] Link

-

BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis. BenchChem Application Notes. Link

-

Sigma-Aldrich. (2020). Safety Data Sheet: Hydrazine Monohydrochloride. Merck KGaA. Link

-

Organic Syntheses. (2019). Three-component Reaction for Pyrazole Synthesis. Org.[2] Synth.Link

-

Centers for Disease Control and Prevention (CDC). (2014). Hydrazine: Production, Import, Use, and Disposal.[3] ATSDR Toxicological Profiles. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 2-Chloro-4-methoxyphenylhydrazine

Welcome to the technical support guide for 2-Chloro-4-methoxyphenylhydrazine and its hydrochloride salt. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. My goal is to provide you with not just procedures, but the underlying scientific principles to empower you to prevent compound degradation, troubleshoot experimental issues, and ensure the integrity of your results. This is not a simple list of steps; it is a consolidation of field-proven insights and established chemical principles.

2-Chloro-4-methoxyphenylhydrazine is an arylhydrazine, a class of compounds known for their utility in synthesis, particularly in forming heterocyclic structures like indoles. However, the very electronic nature that makes them useful also renders them susceptible to oxidation.[1] Understanding and controlling this instability is paramount for successful and reproducible research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-Chloro-4-methoxyphenylhydrazine.

Q1: What is 2-Chloro-4-methoxyphenylhydrazine, and why is it so prone to oxidation?

A1: 2-Chloro-4-methoxyphenylhydrazine is an organic compound featuring a hydrazine (-NHNH₂) group attached to a substituted benzene ring. The hydrazine functional group is a potent reducing agent, meaning it readily donates electrons.[2] This property makes it highly susceptible to oxidation by atmospheric oxygen. The oxidation process can be accelerated by factors like light, heat, and the presence of catalytic metal ions.[3][4] The hydrochloride salt form is generally more stable than the free base because protonation of the hydrazine moiety reduces its electron-donating capacity, thus slowing the rate of oxidation.

Q2: How can I visually determine if my sample of 2-Chloro-4-methoxyphenylhydrazine has oxidized?

A2: Visual inspection is the first line of defense. The pure compound, typically in its hydrochloride salt form, is an off-white to light-colored solid. Oxidation leads to the formation of highly colored decomposition products and impurities. A significant color change, such as turning yellow, brown, or even black, is a strong indicator of degradation. While a slight tint may be acceptable for some applications, any substantial darkening warrants a purity check before use.

Q3: What are the definitive ideal storage conditions for this reagent?

A3: To maximize shelf-life and maintain purity, strict storage protocols are non-negotiable. The core principles are the absolute exclusion of air, moisture, and light, combined with low temperatures.[5][6][7] Below is a summary of recommended conditions.

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Atmosphere | Tightly sealed container, purged with inert gas (Nitrogen or Argon). | Sealed under a positive pressure of high-purity inert gas (Argon is preferred for its density).[5] | Prevents contact with atmospheric oxygen, the primary oxidant. |

| Temperature | 2-8°C (Refrigerated).[8] | -20°C or below (-70°C is also cited).[7] | Reduces the kinetic rate of decomposition reactions. |

| Light | Amber glass vial or container stored in the dark. | Amber glass vial stored inside a secondary, light-opaque container in a freezer. | Prevents photo-oxidation, which can generate radical species and accelerate degradation.[7] |

| Moisture | Store in a desiccated environment. | Ensure the container is sealed with a high-integrity, moisture-proof cap (e.g., Teflon-lined). | The compound can be hygroscopic, and moisture can facilitate oxidative pathways.[5][9] |

Troubleshooting Guide: Addressing Oxidation-Related Issues

This section is for when you already suspect oxidation is compromising your experiments.

Problem 1: My solid 2-Chloro-4-methoxyphenylhydrazine has significantly darkened since I first opened it.

-

Probable Cause: The reagent has been exposed to atmospheric oxygen and possibly moisture during previous handling. The container may not have been properly purged with inert gas and re-sealed.

-

Logical Analysis Workflow: Before using the material, its integrity must be verified. A simple visual check is insufficient if the results of your experiment are critical. The diagram below outlines a logical workflow for assessing a suspect reagent.

Caption: Decision workflow for a suspect reagent.

-

Recommended Action:

-

Quantify Purity: Perform a quantitative analysis using HPLC to determine the purity percentage.[10] An NMR spectrum can also help identify major degradation products.[11]

-

Purification: If the impurity level is low (<5-10%) and you can identify a suitable solvent system, recrystallization under a strictly inert atmosphere may salvage the material.

-

Disposal: If the material is heavily degraded, it is best to dispose of it according to your institution's environmental health and safety guidelines. Attempting to use heavily oxidized starting material is a common cause of failed reactions and complex purification challenges.

-

Problem 2: My reaction (e.g., an indole synthesis) is giving very low yields and multiple side products, and I suspect the hydrazine is the culprit.

-

Probable Cause: Either the starting hydrazine was already partially oxidized, or oxidation occurred during the reaction. Arylhydrazines can be particularly unstable under acidic or heated reaction conditions if oxygen is not rigorously excluded.

-

Recommended Action:

-

Validate Starting Material: Always run a quick purity check (e.g., TLC or HPLC) on your hydrazine before setting up a large-scale or critical reaction.

-

Ensure Inert Reaction Conditions: Use Schlenk line or glovebox techniques for the reaction setup.[5][12] All solvents must be anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

-

Monitor the Reaction: Use TLC to monitor the consumption of your starting material. If it disappears rapidly without corresponding product formation, in-situ degradation may be occurring.

-

Protocols for Maintaining Reagent Integrity

Adherence to strict protocols is the most effective way to prevent oxidation.

Protocol 1: Standard Operating Procedure for Storage

-

Upon receiving a new bottle of 2-Chloro-4-methoxyphenylhydrazine HCl, wrap the manufacturer's seal with Parafilm® to provide an extra barrier against atmospheric moisture.

-

Store the sealed container inside a secondary container (like a small box or zip-top bag) with a desiccant pouch.

-

Place the secondary container in a designated, clearly labeled spot in a 2-8°C refrigerator for short-term use or a -20°C freezer for long-term storage.[7][8]

Protocol 2: Handling and Dispensing the Solid Reagent (Glovebox Method)

This is the gold standard for preventing contamination.

-

Preparation: Ensure all necessary items (spatulas, weigh boats, vials, and the reagent bottle) are inside the glovebox antechamber. Cycle the antechamber at least three times. All glassware must be oven-dried overnight and cooled under vacuum before being brought into the glovebox.[5]

-

Equilibration: Allow the reagent bottle to warm to the glovebox's ambient temperature before opening to prevent condensation of trace moisture onto the cold powder.[7]

-

Dispensing: Inside the inert glovebox atmosphere, open the reagent bottle. Using a clean, dry spatula, weigh the desired amount of solid into a tared vial.

-

Sealing: Tightly cap the vial containing the weighed reagent. Before removing the main stock bottle from the glovebox, flush the headspace with the glovebox atmosphere (argon or nitrogen), and securely seal the cap. Wrap the cap with Parafilm®.

-

Cleanup: Clean the spatula thoroughly inside the glovebox to prevent cross-contamination.

Caption: Experimental workflow for handling an air-sensitive solid.

Protocol 3: Rapid Quality Control Assessment by UV-Vis Spectrophotometry

While HPLC is definitive, a rapid colorimetric test can give a qualitative or semi-quantitative indication of hydrazine presence and, by extension, degradation. This method is based on the reaction of hydrazines with p-Dimethylaminobenzaldehyde (pDMAB) to form a colored azine complex.[3][13]

-

Prepare pDMAB Reagent: Dissolve 2g of p-dimethylaminobenzaldehyde in 100mL of a 1:1 mixture of ethanol and concentrated HCl.

-

Prepare Sample: Accurately weigh ~5 mg of your 2-Chloro-4-methoxyphenylhydrazine HCl and dissolve it in 10 mL of ethanol to create a stock solution.

-

Reaction: In a cuvette, mix 1 mL of the pDMAB reagent with 100 µL of your hydrazine stock solution.

-

Analysis: A yellow color should develop rapidly.[3] Measure the absorbance at the maximum wavelength (typically ~455-460 nm).[3][13] A significantly lower absorbance compared to a fresh, reference standard suggests a lower concentration of active hydrazine, indicating decomposition.

Technical Deep Dive: The Chemistry of Oxidation

Understanding the mechanism of degradation reinforces the importance of the handling protocols. The oxidation of arylhydrazines is often a free-radical process.

Caption: Simplified pathway for arylhydrazine oxidation.

-

Initiation: The process begins with the loss of an electron and a proton from the hydrazine, often facilitated by a metal catalyst or light, to form a hydrazinyl radical.

-

Propagation: This radical is unstable and can react with oxygen to form a diazene (Aryl-N=NH) intermediate.

-

Termination: The diazene is often highly unstable and can readily lose nitrogen gas (N₂) to form the corresponding aromatic hydrocarbon (in this case, 1-chloro-3-methoxybenzene). The reactive intermediates can also polymerize or react further to form complex, dark-colored tars.

By maintaining an inert atmosphere, you prevent the initial interaction with oxygen. By keeping the reagent cold and dark, you minimize the energy available for initiating the radical process.

References

-

Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Molecules, 24(20), 3780. [Link]

-

NASA Tech Briefs. (Date not available). Three Methods of Detection of Hydrazines. [Link]

-

University of California, Santa Barbara. (Date not available). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (Date not available). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

-

Ensafi, A. A., et al. (2015). Spectroscopic, Visual Test Techniques and Optical Sensors for Determination of Hydrazine and Its Derivatives. International Journal of Analytical Chemistry, 2015, 819361. [Link]

-

Siggia, S., & Hanna, J. G. (Date not available). The Determination of Hydrazino–Hydrazide Groups. [Link]

-

ResearchGate. (Date not available). Antioxidant capacities of synthesized hydrazine derivatives. [Link]

-

Mohareb, R. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry. [Link]

-

Permana, A. Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Borneo Journal of Pharmacy, 6(3), 227-236. [Link]

-

Patil, S. B., et al. (2025, June 14). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

-

Research Square. (2024, September 15). Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. [Link]

-

Agarwal, S., & Goyal, A. (2020). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 7(3), 100-107. [Link]

-

Hart, A. J., & Wildin, J. D. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1167-1177. [Link]

Sources

- 1. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. lumiprobe.com [lumiprobe.com]

- 8. chemscene.com [chemscene.com]

- 9. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]

- 13. moca.net.ua [moca.net.ua]

purifying phenylhydrazines by recrystallization vs column chromatography

Ticket ID: PHZ-PUR-001

Subject: Optimization of Phenylhydrazine Purification (Recrystallization vs. Chromatography) Assigned Specialist: Senior Application Scientist

Executive Summary & Method Selection

User Context: You are working with phenylhydrazines, a class of compounds notorious for their nucleophilicity, toxicity, and susceptibility to oxidation (turning from pale yellow to dark red/brown upon air exposure).[1]

Core Directive: The choice between recrystallization and chromatography is not just about purity—it is about stability . Phenylhydrazines are significantly more stable as hydrochloride salts than as free bases.

Quick Decision Matrix

| Feature | Recrystallization (Recommended) | Column Chromatography |

| Target Form | Hydrochloride Salt (Solid) | Free Base (Oil/Low-melting Solid) |

| Primary Risk | Yield loss (if solubility is misjudged) | Decomposition on Silica (Acidic catalysis) |

| Scalability | High (Multi-gram to Kg) | Low (Milligram to Gram) |

| Oxidation Control | Excellent (Easy to exclude air) | Poor (High surface area exposure) |

| Time Efficiency | High (Overnight crystallization) | Low (Labor intensive) |

Workflow Decision Tree

Figure 1: Decision logic for selecting the purification pathway based on stability requirements and scale.

Module A: Recrystallization (The HCl Route)

Best For: Long-term storage, removing oxidation products (tars), and large-scale purification.

The Protocol: Water/HCl Method

Based on Organic Syntheses and Armarego standards.

-

Dissolution: Dissolve the crude phenylhydrazine free base in 10 volumes of water containing activated charcoal (to absorb oxidation impurities).

-

Filtration: Heat briefly to boiling, then filter hot through Celite to remove the charcoal.

-

Acidification: To the hot filtrate, slowly add concentrated HCl (approx. 1/3 volume of the water used).

-

Note: Phenylhydrazine HCl is sparingly soluble in dilute HCl, forcing precipitation.

-

-

Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath (0°C) for 1–2 hours.

-

Collection: Filter the white/off-white crystals and wash with cold dilute HCl, followed by diethyl ether (to remove non-basic organic impurities).

Troubleshooting Guide (FAQ)

Q: My crystals are turning pink/red during filtration. Why?

A: Auto-oxidation. Phenylhydrazines oxidize rapidly in air to form diazonium tars or azobenzenes.

Fix: Add a pinch of Sodium Bisulfite (

) or Stannous Chloride () to the recrystallization solvent. These act as scavengers, reducing oxidized species back to the hydrazine or preventing oxidation.

Q: I obtained no precipitate upon adding HCl.

A: Solubility Overshoot. You may have used too much water initially, or the solution is not acidic enough.

Fix: Phenylhydrazine HCl utilizes the Common Ion Effect . The concentration of

must be high to force precipitation. Add more conc. HCl until the solution is strongly acidic (pH < 1) and cool to -10°C.

Module B: Column Chromatography (The Free Base Route)

Best For: Isolating specific regioisomers or when the free base is strictly required for the next step (e.g., Fischer Indole Synthesis where acid is undesirable initially).

The Critical Failure Point: Silica Acidity

Standard silica gel is slightly acidic (pH 6–6.5). Phenylhydrazines are basic.

-

The Interaction: The basic hydrazine nitrogen hydrogen-bonds to the acidic silanol (

) groups. -

The Result: "Streaking" (broad peaks), irreversible adsorption (yield loss), and acid-catalyzed decomposition.[2]

The Protocol: Amine-Buffered Silica

-